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molecular formula C9H8O3 B1361568 2-Formylphenyl acetate CAS No. 5663-67-2

2-Formylphenyl acetate

Cat. No. B1361568
M. Wt: 164.16 g/mol
InChI Key: JWSIJFDOWHFZTK-UHFFFAOYSA-N
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Patent
US04415573

Procedure details

2-Hydroxygenzaldehyde (10 g) was dissolved in acetic anhydride (30 ml) and pyridine (30 ml) followed by stirring at room temperature for 3 hours. The reaction mixture was poured into ice-water and the resulting precipitate was recovered by filtration. The precipitate was dissolved in chloroform (100 ml), washed with water, dried and evaporated to give 2-acetoxybenzaldehyde. To a solution of 2-acetoxy-benzaldehyde (13 g) and ethyleneglycol (10 ml) in benzene (80 ml) was added Amberlist 15 (Rohm and Haas Co.) (3 g) and followed by refluxing for 5 hours. Water generated during refluxing was removed as an azeotropic mixture. The reaction mixture was washed with an aqueous solution of sodium bicarbonate, and then with water, and dried and evaporated. The residue was distilled under reduced pressure to collect a fraction distilled out at 115°-125° C./4 mmHg to give 10 g of 2-(2-acetoxyphenyl)-1,3-dioxolan. To a solution of 2-(2-acetoxy-phenyl)-1,3-dioxolan (19.6 g) in dichloromethane (50 ml), bis(trimethylsilyl)-5-fluorouracil prepared as in Example 1 from 5-fluorouracil (10 g) was added and treated as in Example 10 to give 4.2 g of crystalline 1-[α-(2-hydroxyethoxy)-2-acetoxybenzyl]-5-fluorouracil.
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O:4][C:5]1[CH:12]=[CH:11][CH:10]=[CH:9][C:6]=1[CH:7]=[O:8])(=[O:3])[CH3:2].[CH2:13](O)[CH2:14][OH:15].O>C1C=CC=CC=1>[C:1]([O:4][C:5]1[CH:12]=[CH:11][CH:10]=[CH:9][C:6]=1[CH:7]1[O:15][CH2:14][CH2:13][O:8]1)(=[O:3])[CH3:2]

Inputs

Step One
Name
Quantity
13 g
Type
reactant
Smiles
C(C)(=O)OC1=C(C=O)C=CC=C1
Name
Quantity
10 mL
Type
reactant
Smiles
C(CO)O
Name
Quantity
80 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
by refluxing for 5 hours
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
during refluxing
CUSTOM
Type
CUSTOM
Details
was removed as an azeotropic mixture
WASH
Type
WASH
Details
The reaction mixture was washed with an aqueous solution of sodium bicarbonate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
with water, and dried
CUSTOM
Type
CUSTOM
Details
evaporated
DISTILLATION
Type
DISTILLATION
Details
The residue was distilled under reduced pressure
CUSTOM
Type
CUSTOM
Details
to collect a fraction
DISTILLATION
Type
DISTILLATION
Details
distilled out at 115°-125° C./4 mmHg

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)OC1=C(C=CC=C1)C1OCCO1
Measurements
Type Value Analysis
AMOUNT: MASS 10 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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